![molecular formula C20H14N4O14S2 B14282427 Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate CAS No. 132898-37-4](/img/structure/B14282427.png)
Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate is an organic compound characterized by the presence of two 2,6-dinitrophenyl groups attached to a benzene-1,3-disulfonate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate typically involves the reaction of 2,6-dinitrobenzyl chloride with benzene-1,3-disulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding nitro and sulfonate derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as diamino derivatives from reduction and substituted derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonate groups can interact with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to specific biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,4-dinitrophenyl)methyl benzene-1,3-disulfonate
- Bis(2,6-dinitrophenyl)methyl benzene-1,4-disulfonate
- Bis(2,6-dinitrophenyl)methyl benzene-1,2-disulfonate
Uniqueness
Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the nitro groups and the sulfonate groups influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
132898-37-4 |
|---|---|
Fórmula molecular |
C20H14N4O14S2 |
Peso molecular |
598.5 g/mol |
Nombre IUPAC |
bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate |
InChI |
InChI=1S/C20H14N4O14S2/c25-21(26)17-6-2-7-18(22(27)28)15(17)11-37-39(33,34)13-4-1-5-14(10-13)40(35,36)38-12-16-19(23(29)30)8-3-9-20(16)24(31)32/h1-10H,11-12H2 |
Clave InChI |
JRKBARVPPQIJRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)OCC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OCC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
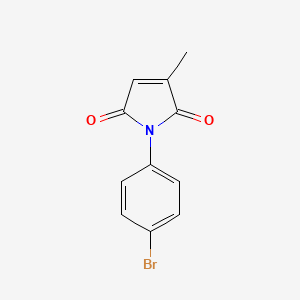
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)

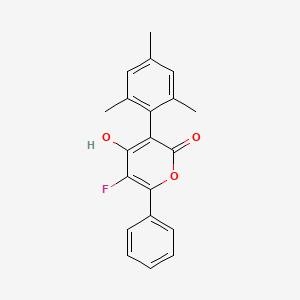
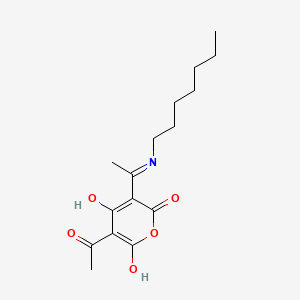
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
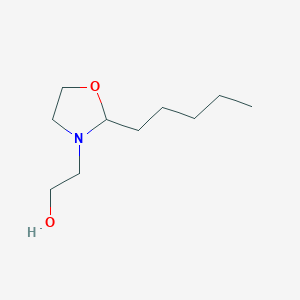
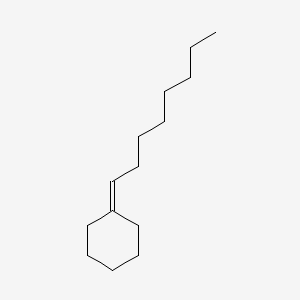
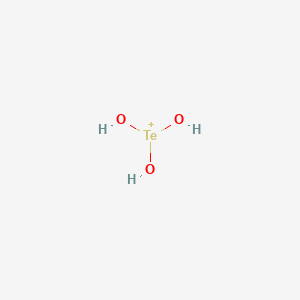

![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
